molecular formula C8H4Cl3NO2S B2688121 5,6-Dichloro-1H-indole-3-sulfonyl chloride CAS No. 1780367-17-0

5,6-Dichloro-1H-indole-3-sulfonyl chloride

Cat. No. B2688121
CAS RN: 1780367-17-0
M. Wt: 284.54
InChI Key: ZRVSDKLSKIDBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl3NO2S and a molecular weight of 284.55 . It is used in research and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It has two chlorine atoms attached to the 5th and 6th carbon atoms of the indole ring and a sulfonyl chloride group attached to the 3rd carbon of the indole ring .

Scientific Research Applications

Heterocyclic Compound Reactions

  • Reactions with Sulfonyl Chloride Derivatives : In a study by Obafemi (1982), various reactions involving sulfonyl chloride derivatives were examined, including the use of 5-chloro-2-thiophenesulfonyl chloride. This study highlighted the potential of these compounds in synthesizing different sulfonamides and sulfonohydrazides, demonstrating their utility in organic synthesis (Obafemi, 1982).

Colorimetric Analysis

  • Estimation of Indoleacetic Acid : The colorimetric estimation of indoleacetic acid, a widely used auxin in physiological and biochemical experiments, has been investigated. This research has relevance in methods that use indole derivatives for analytical purposes (Gordon & Weber, 1951).

Organic Synthesis and Modifications

  • Iodine-Catalyzed Sulfenylation of Indoles : Kumaraswamy, Raju, and Narayanarao (2015) developed an efficient process for the sulfenylation of indoles using aryl-/alkyl sulfonyl chlorides. This process is significant for generating various indole 3-sulfenylether molecules, demonstrating the utility of sulfonyl chlorides in organic synthesis (Kumaraswamy et al., 2015).

Solid-Phase Synthesis Applications

  • Synthesis of Disubstituted 1,3-Oxazolidin-2-ones : Research by Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the application of sulfonyl chloride in polymer-supported synthesis (Holte et al., 1998).

Sulfonation Processes

  • Sulfonation of Pyrroles and Indoles : Janosik et al. (2006) conducted a study on the sulfonation of various pyrroles and indoles using chlorosulfonic acid. This research offers insights into efficient protocols for producing sulfonyl chlorides and their derivatives, which are valuable in synthetic chemistry (Janosik et al., 2006).

Synthesis of Alkaloids

  • Access to Akuammiline Alkaloids : A study by Bennasar et al. (1999) explored the synthesis of akuammiline alkaloids, involving reactions with sulfonyl chlorides. This research demonstrates the role of sulfonyl chlorides in the synthesis of complex natural products (Bennasar et al., 1999).

properties

IUPAC Name

5,6-dichloro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO2S/c9-5-1-4-7(2-6(5)10)12-3-8(4)15(11,13)14/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVSDKLSKIDBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.